Comparative Muscle Contractile Potency of Antho-RFamide vs. Antho-RWamide II in Sea Anemone Sphincter Preparations
In isolated sphincter muscle preparations from the sea anemone *Calliactis parasitica*, the threshold concentration for inducing slow muscle contraction was compared between Antho-RFamide and its close structural analog, Antho-RWamide II. The data demonstrate a 1000-fold difference in potency [1].
| Evidence Dimension | Threshold concentration for muscle contraction |
|---|---|
| Target Compound Data | 10⁻⁶ to 10⁻⁷ mol/L (M) |
| Comparator Or Baseline | Antho-RWamide II ( |
| Quantified Difference | Antho-RFamide is 1000-fold less potent than Antho-RWamide II in this specific assay system. |
| Conditions | Isolated, trimmed sphincter muscle of the sea anemone *Calliactis parasitica*; endodermal application. |
Why This Matters
This 1000-fold difference in potency definitively precludes the use of Antho-RWamide II as a substitute for studying Antho-RFamide-specific muscle excitation pathways, particularly where low-level endogenous signaling is being mimicked.
- [1] McFarlane, I. D., Anderson, P. A., & Grimmelikhuijzen, C. J. P. (1991). Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and Antho-RFamide, on slow muscles from sea anemones. Journal of Experimental Biology, 156, 419-431. View Source
